molecular formula C6H10BaO6 B3426864 Barium dilactate CAS No. 54983-89-0

Barium dilactate

Cat. No.: B3426864
CAS No.: 54983-89-0
M. Wt: 315.47 g/mol
InChI Key: HLKMEIITONDPGG-UHFFFAOYSA-L
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Description

Barium dilactate, also known as barium lactate, is a chemical compound with the formula C6H10BaO6. It is a barium salt of lactic acid and is characterized by its white crystalline appearance. This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium dilactate can be synthesized through the reaction of barium hydroxide with lactic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide reacts with lactic acid to form this compound and water. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2 \text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Ba(C}_3\text{H}_5\text{O}_3\text{)}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by mixing barium carbonate with lactic acid. The mixture is heated to facilitate the reaction, and the resulting solution is then filtered to remove any impurities. The filtrate is evaporated to obtain this compound crystals. This method ensures high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Barium dilactate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form barium carbonate and carbon dioxide.

    Reduction: It can be reduced to form barium and lactic acid.

    Substitution: this compound can undergo substitution reactions with other acids to form different barium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

    Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Barium carbonate and carbon dioxide.

    Reduction: Barium and lactic acid.

    Substitution: Different barium salts depending on the acid used.

Scientific Research Applications

Barium dilactate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: this compound is used in biological studies to understand the role of barium in biological systems.

    Medicine: It is used in medical research to study the effects of barium on human health and its potential therapeutic applications.

    Industry: this compound is used in the production of barium-based compounds and materials, including ceramics and glass.

Mechanism of Action

The mechanism of action of barium dilactate involves its dissociation into barium ions and lactate ions in aqueous solutions. The barium ions interact with various molecular targets, including enzymes and cellular structures, affecting their function and activity. The lactate ions serve as a source of energy and participate in metabolic pathways.

Comparison with Similar Compounds

    Barium carbonate (BaCO3): Used in ceramics and glass production.

    Barium sulfate (BaSO4): Used as a contrast agent in medical imaging.

    Barium chloride (BaCl2): Used in laboratory research and industrial applications.

Comparison: Barium dilactate is unique due to its solubility in water and its ability to release lactate ions, which can be utilized in metabolic processes. Unlike barium carbonate and barium sulfate, which are insoluble in water, this compound is more versatile in aqueous applications. Additionally, this compound’s role in biological and medical research sets it apart from other barium compounds.

Properties

IUPAC Name

barium(2+);2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O3.Ba/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKMEIITONDPGG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Ba+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967883
Record name Barium bis(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54983-89-0, 533-91-5
Record name Barium, bis(2-hydroxypropanoato-O1,O2)-, (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54983-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Barium lactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium dilactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054983890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Barium bis(2-hydroxypropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Barium dilactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.005
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Record name BARIUM LACTATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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